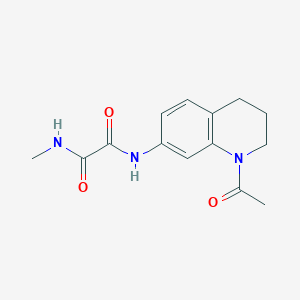
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C19H23N3O |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C19H23N3O/c1-3(2)15(21)16(20)18(24)22-19(25)17(14)12-13/h6-9,11H,4-5,10H2,1-3H3,(H,22,24)(H,23,25) |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of 1-acetyl-3,4-dihydroquinoline : This is achieved through the cyclization of an appropriate precursor (e.g., aniline) with acetyl chloride under acidic conditions.
- Introduction of the methyloxamide moiety : The reaction of the 1-acetyl derivative with methylamine or other amines forms the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance:
- Case Study : A study on quinoline derivatives demonstrated that certain modifications led to enhanced antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The quinoline scaffold is known for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may interact with specific protein kinases involved in cell signaling pathways that regulate growth and apoptosis.
- Research Findings : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
The biological activity of this compound can be attributed to its interactions with various biomolecules:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could also modulate receptor activities that are critical for cellular communication and response.
Research Applications
The unique structure and biological activity of this compound make it a valuable candidate for various research applications:
- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer.
- Biological Research : To explore biochemical pathways and interactions within cellular systems.
Eigenschaften
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)17-7-3-4-10-5-6-11(8-12(10)17)16-14(20)13(19)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDWSLLHJVOQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














